Cas no 882516-45-2 ((3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride)

(3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride 化学的及び物理的性質
名前と識別子
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- (3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride
- (3-methyldiazirin-3-yl)methanamine;hydrochloride
- AT11950
- 3-Methyl-3H-diazirine-3-methanamine Hydrochloride
- (3-METHYL-3H-DIAZIRIN-3-YL)METHANAMINE HCL
-
- MDL: MFCD19207595
- インチ: 1S/C3H7N3.ClH/c1-3(2-4)5-6-3;/h2,4H2,1H3;1H
- InChIKey: DLOYEXLJSCENBK-UHFFFAOYSA-N
- ほほえんだ: Cl.N1C(C)(CN)N=1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 7
- 回転可能化学結合数: 1
- 複雑さ: 80
- トポロジー分子極性表面積: 50.7
(3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | \nEN300-224744-250mg |
(3-methyl-3H-diazirin-3-yl)methanamine hydrochloride |
882516-45-2 | 95.0% | 250mg |
$644.0 | 2022-10-09 | |
Enamine | EN300-224744-10.0g |
(3-methyl-3H-diazirin-3-yl)methanamine hydrochloride |
882516-45-2 | 95% | 10.0g |
$5590.0 | 2024-06-20 | |
Enamine | EN300-224744-50mg |
(3-methyl-3H-diazirin-3-yl)methanamine hydrochloride |
882516-45-2 | 95.0% | 50mg |
$301.0 | 2022-10-09 | |
Enamine | EN300-224744-1000mg |
(3-methyl-3H-diazirin-3-yl)methanamine hydrochloride |
882516-45-2 | 95.0% | 1g |
$1299.0 | 2022-10-09 | |
Enamine | EN300-224744-1.0g |
(3-methyl-3H-diazirin-3-yl)methanamine hydrochloride |
882516-45-2 | 95% | 1.0g |
$1299.0 | 2024-06-20 | |
Enamine | EN300-224744-2.5g |
(3-methyl-3H-diazirin-3-yl)methanamine hydrochloride |
882516-45-2 | 95% | 2.5g |
$2548.0 | 2024-06-20 | |
Enamine | EN300-224744-5mg |
(3-methyl-3H-diazirin-3-yl)methanamine hydrochloride |
882516-45-2 | 95.0% | 5mg |
$132.0 | 2022-02-28 | |
Enamine | EN300-224744-2mg |
(3-methyl-3H-diazirin-3-yl)methanamine hydrochloride |
882516-45-2 | 95.0% | 2mg |
$119.0 | 2022-02-28 | |
Enamine | EN300-224744-100mg |
(3-methyl-3H-diazirin-3-yl)methanamine hydrochloride |
882516-45-2 | 95.0% | 100mg |
$450.0 | 2022-10-09 | |
Enamine | \nEN300-224744-100mg |
(3-methyl-3H-diazirin-3-yl)methanamine hydrochloride |
882516-45-2 | 95.0% | 100mg |
$450.0 | 2022-10-09 |
(3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride 関連文献
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
(3-Methyl-3H-diazirin-3-yl)methanamine hydrochlorideに関する追加情報
Introduction to (3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride (CAS No. 882516-45-2)
(3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. With the CAS number 882516-45-2, this compound serves as a critical intermediate in the synthesis of various bioactive molecules, particularly those involving photoaffinity labeling techniques. The unique structural features of this molecule, including its diazirine moiety, make it a valuable tool for studying protein-protein interactions and other molecular recognition processes.
The diazirine group in (3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride is highly reactive and capable of forming covalent bonds with nucleophilic amino groups in proteins. This property has been exploited in various biochemical assays to probe the structure and function of target proteins. Recent advancements in photoaffinity labeling have further enhanced the utility of this compound, enabling researchers to investigate dynamic interactions within complex biological systems with high precision.
In the realm of drug discovery, the versatility of (3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride has led to its incorporation into numerous lead optimization campaigns. By serving as a precursor for more complex molecules, this compound aids in the development of novel therapeutic agents that target specific biological pathways. The ability to precisely modify protein structures using diazirine-based probes has opened new avenues for understanding disease mechanisms and designing effective interventions.
Recent studies have highlighted the role of (3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride in elucidating the structure-function relationships of key enzymes and receptors. For instance, researchers have utilized this compound to identify critical residues involved in substrate binding and catalytic activity. Such insights are invaluable for designing inhibitors that disrupt pathological processes without affecting normal cellular functions. The compound's efficacy in these applications underscores its importance as a research tool in modern pharmacology.
The synthesis of (3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies have been developed to enhance yield and purity, ensuring that researchers have access to high-quality material for their experiments. These synthetic advances have also enabled the production of analogs with modified properties, expanding the compound's utility across different research contexts.
One notable application of (3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride is in the field of proteomics, where it is used to isolate and characterize protein complexes. By cross-linking interacting partners, this compound helps researchers map out signaling networks and understand how proteins communicate within cells. Such information is crucial for developing targeted therapies that modulate these interactions effectively.
The growing interest in photoreactive compounds like (3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride has spurred innovation in imaging technologies. Researchers are exploring its use in fluorescence-based assays to visualize protein dynamics in real-time. These techniques offer unprecedented insights into cellular processes and have the potential to revolutionize diagnostic tools and therapeutic strategies.
In conclusion, (3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride (CAS No. 882516-45-2) is a multifaceted compound with significant implications for chemical biology and pharmaceutical research. Its unique reactivity and structural properties make it an indispensable tool for studying protein interactions, drug discovery, and proteomic analysis. As research methodologies continue to evolve, the applications of this compound are expected to expand, further solidifying its role as a cornerstone in modern biomedical research.
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